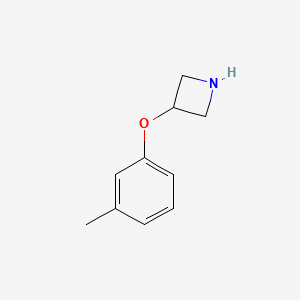

3-(3-Methylphenoxy)azetidine

Description

BenchChem offers high-quality 3-(3-Methylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYYBRKRSBFVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647904 | |

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-18-9 | |

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(3-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property landscapes.[1] This guide focuses on the technical aspects of 3-(3-Methylphenoxy)azetidine, a specific derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been investigated for a range of applications, including as triple reuptake inhibitors for central nervous system disorders and as components of antitumor agents.[1][4][5]

Chemical Identity and Properties

3-(3-Methylphenoxy)azetidine is a substituted azetidine featuring a 3-methylphenoxy group at the 3-position of the azetidine ring. While specific experimental data for the free base is not widely published, data for its hydrochloride salt and predicted properties for the base are available.

| Property | Data | Source |

| Compound Name | 3-(3-Methylphenoxy)azetidine | [6] |

| CAS Number | Not explicitly found for free base; 1228070-90-3 (for HCl salt) | [7][8] |

| Molecular Formula | C₁₀H₁₃NO | [6] |

| Molecular Weight | 163.22 g/mol | [6] |

| Monoisotopic Mass | 163.09972 Da | [6] |

| Form (HCl Salt) | Solid | [7] |

| Predicted XlogP | 2.1 | [6] |

| SMILES | CC1=CC(=CC=C1)OC2CNC2 | [6] |

| InChI Key | JBYYBRKRSBFVSE-UHFFFAOYSA-N | [6] |

Note: Some data is for the hydrochloride salt or based on computational predictions.

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on methods for analogous compounds and should be optimized for specific laboratory conditions.[9]

Step 1: Protection of Azetidine Nitrogen

-

Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a protecting group reagent, typically di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-hydroxyazetidine.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product, typically by column chromatography.

Step 2: Activation of the Hydroxyl Group (Mesylation)

-

Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Add methanesulfonyl chloride (MsCl) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution (Ether Formation)

-

In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.

-

Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.

-

Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-3-(3-methylphenoxy)azetidine by column chromatography.

Step 4: Deprotection

-

Dissolve the purified N-Boc-3-(3-methylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, 3-(3-Methylphenoxy)azetidine, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway described above.

Caption: Synthetic pathway for 3-(3-Methylphenoxy)azetidine.

Application in Drug Discovery

The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for monoamine transporters, which are implicated in various neurological and psychiatric disorders.[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Therefore, 3-(3-Methylphenoxy)azetidine serves as a valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-active agents.

Logical Relationship Diagram

The diagram below outlines the logical flow from the core chemical structure to its potential therapeutic application.

Caption: Role of the compound in drug discovery workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(3-methylphenoxy)azetidine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 7. 3-(3-Methylphenoxy)azetidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(4-methylphenoxy)azetidine | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(3-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 3-(3-Methylphenoxy)azetidine. The information is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

3-(3-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a 3-methylphenoxy group via an ether bond. The structural details and key physicochemical properties are summarized below.

Table 1: Molecular and Physicochemical Properties of 3-(3-Methylphenoxy)azetidine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | Guidechem[2] |

| Monoisotopic Mass | 163.09972 Da | PubChem[1] |

| SMILES | CC1=CC(=CC=C1)OC2CNC2 | PubChem[1] |

| InChI | InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | PubChem[1] |

| InChIKey | JBYYBRKRSBFVSE-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 2 | Guidechem[2] |

Note: Most physicochemical properties are computationally predicted and await experimental verification.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-(3-Methylphenoxy)azetidine

| Spectroscopy Type | Predicted Peaks/Signals |

| ¹H-NMR | Aromatic protons (m-cresol moiety): ~6.7-7.2 ppm; Azetidine ring protons (O-CH, CH₂): ~3.5-5.0 ppm; Methyl group protons: ~2.3 ppm. |

| ¹³C-NMR | Aromatic carbons: ~110-160 ppm; Azetidine ring carbons: ~50-70 ppm; Methyl carbon: ~21 ppm. |

| IR Spectroscopy | C-O-C stretching (ether): ~1250-1050 cm⁻¹; C-N stretching (azetidine): ~1200-1020 cm⁻¹; N-H stretching (azetidine): ~3500-3300 cm⁻¹ (broad); Aromatic C-H stretching: ~3100-3000 cm⁻¹; Aliphatic C-H stretching: ~3000-2850 cm⁻¹. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 164.1070.[1] |

Synthesis of 3-(3-Methylphenoxy)azetidine

A specific, validated synthesis protocol for 3-(3-Methylphenoxy)azetidine is not publicly documented. However, a plausible synthetic route can be designed based on established methods for the synthesis of 3-phenoxyazetidine derivatives. A common approach involves the Williamson ether synthesis.

This protocol outlines a general procedure for the synthesis of 3-(3-Methylphenoxy)azetidine.

Step 1: N-protection of 3-hydroxyazetidine.

-

To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-protected 3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis.

-

In a flame-dried flask under an inert atmosphere, dissolve 3-methylphenol in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.

-

Add the N-protected 3-hydroxyazetidine (activated as a tosylate or mesylate, or directly using a Mitsunobu reaction) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until completion.

-

Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain N-protected 3-(3-methylphenoxy)azetidine.

Step 3: Deprotection.

-

Dissolve the N-protected 3-(3-methylphenoxy)azetidine in a suitable solvent.

-

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, 3-(3-Methylphenoxy)azetidine.

-

Purify the final compound by column chromatography or distillation.

Proposed synthetic workflow for 3-(3-Methylphenoxy)azetidine.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 3-(3-Methylphenoxy)azetidine, the azetidine and phenoxy moieties are present in numerous biologically active compounds. Azetidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators. Phenoxy derivatives also have a history of diverse biological applications.

Given the structural similarity to compounds that interact with G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for this class of compounds.

Hypothetical GPCR signaling pathway for a phenoxyazetidine analog.

Experimental Workflow for Compound Characterization

For any newly synthesized compound like 3-(3-Methylphenoxy)azetidine, a systematic workflow is essential for its complete characterization.

General workflow for the characterization of a novel compound.

References

Unraveling the Putative Mechanism of Action of 3-(3-Methylphenoxy)azetidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific mechanism of action of 3-(3-Methylphenoxy)azetidine has not been extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of its putative mechanism of action, drawing upon data from structurally analogous compounds. The information presented herein is intended to serve as a robust framework for future research and drug development efforts, but it should be noted that the biological activities described are inferred and await direct experimental validation for 3-(3-Methylphenoxy)azetidine itself.

Executive Summary

Azetidine-containing compounds have emerged as a versatile scaffold in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Structural analogs of 3-(3-Methylphenoxy)azetidine, particularly those bearing aryl or aryloxy moieties at the 3-position, have shown a significant propensity to interact with monoamine transporters.[2] This guide consolidates the existing knowledge on these related compounds to propose a likely mechanism of action for 3-(3-Methylphenoxy)azetidine, focusing on its potential as a modulator of monoamine neurotransmission. We present putative biological targets, detail relevant experimental protocols for their characterization, and provide a framework for understanding its potential signaling implications.

Postulated Primary Pharmacological Target: Monoamine Transporters

Based on the pharmacology of structurally related 3-aryl-3-arylmethoxyazetidines, the primary biological targets for 3-(3-Methylphenoxy)azetidine are likely the monoamine transporters, with a potential for selectivity towards the serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for antidepressants and other CNS-active drugs.[3]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the binding affinities of various azetidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). This data provides a strong rationale for investigating 3-(3-Methylphenoxy)azetidine for similar activity.

| Compound Class | Specific Analog | Target | Binding Affinity (Ki, nM) |

| 3-Aryl-3-arylmethoxyazetidines | Dichloro substituted congener 7c | SERT | 1.0[2] |

| 3-Aryl-3-arylmethoxyazetidines | Tetrachloro substituted derivative 7i | SERT | 1.3[2] |

| 3-Aryl-3-arylmethoxyazetidines | Dichloro substituted congener 6e | SERT | 3.5[2] |

| 3-Aryl-3-arylmethoxyazetidines | Dichloro substituted congener 6h | SERT | 2.9[2] |

| cis-Azetidine Analogs | cis-4-methoxy analog 22b | VMAT2 (Dopamine Uptake) | 24[4][5] |

| trans-Azetidine Analogs | trans-methylenedioxy analog 15c | VMAT2 (Dopamine Uptake) | 31[4][5] |

Putative Signaling Pathways

Inhibition of monoamine transporters by 3-(3-Methylphenoxy)azetidine would lead to an increase in the extracellular concentrations of the respective neurotransmitters (e.g., serotonin, dopamine). This, in turn, would enhance signaling through their corresponding postsynaptic receptors.

Experimental Protocols

To experimentally validate the putative mechanism of action of 3-(3-Methylphenoxy)azetidine, the following experimental protocols, adapted from established methodologies for characterizing monoamine transporter ligands, are recommended.[2][3]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-(3-Methylphenoxy)azetidine for monoamine transporters (SERT, DAT, NET).

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

-

Radioligand: For SERT, use [³H]citalopram. For DAT, use [³H]WIN 35,428.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

-

Procedure: a. In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of 3-(3-Methylphenoxy)azetidine. b. Incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine. d. Wash the filters with ice-cold assay buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

A Proposed Biological Activity Screening Cascade for 3-(3-Methylphenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This technical guide outlines a proposed biological activity screening cascade for the novel compound, 3-(3-Methylphenoxy)azetidine. In the absence of published data for this specific molecule, this document provides a structured, multi-tiered approach to systematically evaluate its potential therapeutic applications. The proposed workflow encompasses initial high-throughput primary screening, followed by more focused secondary and mechanistic assays to validate initial findings and elucidate the mechanism of action. Detailed, adaptable experimental protocols are provided for key assays, and templates for data presentation are included to guide the research process. This guide is intended to serve as a comprehensive resource for researchers initiating the biological evaluation of 3-(3-Methylphenoxy)azetidine and similar novel chemical entities.

Introduction to 3-(3-Methylphenoxy)azetidine and the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the presence of the nitrogen atom provides a handle for synthetic modification, allowing for the fine-tuning of physicochemical properties.

The compound of interest, 3-(3-Methylphenoxy)azetidine, combines the azetidine core with a 3-methylphenoxy group. This substitution pattern suggests the potential for interactions with a variety of biological targets, and its structural similarity to known bioactive molecules warrants a thorough investigation of its pharmacological profile. This guide proposes a logical and efficient screening cascade to uncover the biological activities of this compound.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen 3-(3-Methylphenoxy)azetidine for a broad range of biological activities. The cascade begins with high-throughput primary screens to identify potential areas of interest, followed by more focused secondary assays for hit validation and preliminary mechanism-of-action studies.

Diagram of the Proposed Screening Cascade

Caption: Proposed tiered screening cascade for 3-(3-Methylphenoxy)azetidine.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparative analysis and decision-making. The following tables are templates for organizing the results from the proposed screening cascade.

Table 1: Hypothetical Results from Primary CNS Receptor Binding Panel

| Target | Ligand | % Inhibition at 10 µM |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 85% |

| Serotonin Transporter (SERT) | [³H]Citalopram | 78% |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 45% |

| GABA Receptor A | [³H]Muscimol | <10% |

| NMDA Receptor | [³H]MK-801 | <10% |

Table 2: Hypothetical Dose-Response Data for Monoamine Transporters

| Target | Assay Type | IC₅₀ / Kᵢ (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding (Kᵢ) | 150 |

| Serotonin Transporter (SERT) | Radioligand Binding (Kᵢ) | 220 |

| Norepinephrine Transporter (NET) | Radioligand Binding (Kᵢ) | >1000 |

Table 3: Hypothetical Antimicrobial Activity Data

| Organism | Strain | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 16 |

| Escherichia coli | ATCC 25922 | Broth Microdilution | >64 |

| Candida albicans | ATCC 90028 | Broth Microdilution | >64 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments proposed in the screening cascade.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of 3-(3-Methylphenoxy)azetidine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

-

Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

-

3-(3-Methylphenoxy)azetidine stock solution in DMSO

-

96-well microplates

-

Scintillation fluid and microplate scintillation counter

Protocol:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of 3-(3-Methylphenoxy)azetidine.

-

Total and Non-Specific Binding: For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of the respective competitor.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Diagram of a Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the dopamine transporter (DAT) by 3-(3-Methylphenoxy)azetidine.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-(3-Methylphenoxy)azetidine against a panel of bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

3-(3-Methylphenoxy)azetidine stock solution in DMSO

-

Sterile 96-well microplates

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin or other viability indicator

Protocol:

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute in the appropriate medium to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Prepare a serial two-fold dilution of 3-(3-Methylphenoxy)azetidine in the growth medium directly in the 96-well plates.

-

Inoculation: Add the prepared microbial inoculum to each well containing the test compound dilutions. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like resazurin can be added to aid in the visual assessment.

-

Data Recording: Record the MIC value for each tested organism.

Conclusion

While specific biological activity data for 3-(3-Methylphenoxy)azetidine is not currently available in the public domain, its chemical structure suggests that it is a promising candidate for biological screening. The proposed tiered screening cascade provides a systematic and resource-efficient framework for elucidating its pharmacological profile. The detailed experimental protocols and data presentation templates offered in this guide are intended to facilitate a comprehensive investigation into the potential therapeutic applications of this and other novel azetidine derivatives. The initial focus on CNS targets and antimicrobial activity is based on the known properties of structurally related compounds, but researchers should remain open to unexpected findings that may emerge during the screening process.

References

An In-depth Technical Guide on the Solubility of 3-(3-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 3-(3-Methylphenoxy)azetidine. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document focuses on predicted data, general experimental methodologies for determining solubility, and the logical workflows involved in such an assessment.

Predicted Physicochemical Properties

Computational models provide initial estimates of a compound's physicochemical properties, which are crucial for guiding experimental design. The following table summarizes the predicted properties for 3-(3-Methylphenoxy)azetidine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bond Count | 2 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[3] |

Note: These values are computationally predicted and should be confirmed through experimental validation.

Based on the predicted XLogP value of 2.1, 3-(3-Methylphenoxy)azetidine is expected to have moderate lipophilicity, suggesting it is likely to be more soluble in organic solvents than in aqueous solutions. This is consistent with information available for similar compounds like 3-(3-Fluorophenoxy)azetidine, which is described as not easily soluble in water but soluble in many organic solvents[4]. The parent compound, azetidine, is miscible with water[5].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. Several standardized methods are employed, each with its own advantages and limitations. The choice of method often depends on the required accuracy, throughput, and the stage of the development process.

1. Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow undissolved solids to sediment.

-

A sample of the supernatant is carefully removed and filtered to separate the dissolved compound from any remaining solid particles.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Mass Spectrometry.[7][8]

-

2. Turbidimetric Method (Kinetic Solubility)

This is a higher-throughput method often used in early drug discovery to assess the kinetic solubility of a compound from a concentrated stock solution (typically in DMSO).

-

Protocol:

-

A concentrated stock solution of the compound is prepared in an organic solvent, commonly Dimethyl Sulfoxide (DMSO).[9]

-

A small aliquot of the stock solution is added to an aqueous buffer in a microplate well.

-

The solution is mixed, and the turbidity (cloudiness) is measured over time using a plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

-

Experimental Workflow for Solubility Assessment

The logical progression for assessing the solubility of a new chemical entity like 3-(3-Methylphenoxy)azetidine is depicted in the following workflow diagram.

Caption: A generalized workflow for determining the solubility of a novel compound.

Signaling Pathways

There is currently no publicly available information linking 3-(3-Methylphenoxy)azetidine to any specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

References

- 1. PubChemLite - 3-(3-methylphenoxy)azetidine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 3-[2-(Tert-butyl)-4-methylphenoxy]azetidine | C14H21NO | CID 53409529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Azetidine, 98% | Fisher Scientific [fishersci.ca]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 9. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Stability and Degradation of 3-(3-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 3-(3-methylphenoxy)azetidine. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from studies on structurally related compounds, including various azetidine derivatives and phenol ethers. The methodologies and potential degradation products described herein are intended to provide a robust framework for stability-indicating assay development and forced degradation studies.

Core Stability Profile

The chemical stability of 3-(3-methylphenoxy)azetidine is primarily influenced by two key structural features: the strained four-membered azetidine ring and the phenoxy ether linkage. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1] Conversely, the ether linkage in phenol ethers is generally more resistant to hydrolysis compared to aliphatic ethers.[2]

Forced degradation studies on analogous compounds suggest that 3-(3-methylphenoxy)azetidine is likely to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The N-H bond of the secondary amine in the azetidine ring also presents a potential site for oxidative degradation.

Potential Degradation Pathways

Based on the degradation patterns of similar compounds, two primary degradation pathways are proposed for 3-(3-methylphenoxy)azetidine:

-

Hydrolysis of the Ether Linkage: This pathway involves the cleavage of the C-O bond connecting the azetidine ring to the 3-methylphenoxy group. This is a common degradation route for phenoxy compounds and would result in the formation of 3-hydroxyazetidine and 3-methylphenol.[3]

-

Azetidine Ring Opening: The strained azetidine ring can undergo cleavage.[3] A plausible mechanism involves the formation of an azetidinium ion under acidic conditions, which is then susceptible to nucleophilic attack, leading to ring-opened products.[4][5]

The following diagram illustrates these potential degradation pathways.

Quantitative Data from Structurally Related Compounds

| Compound Class | Stress Condition | Typical Degradation Products | Reference |

| N-Arylazetidines | Acidic (pH 1.8) | Intramolecular ring-opening products | [1] |

| Azetidine-containing FFA2 Antagonist | Hydrolytic | Amide bond hydrolysis, Azetidinium ion-mediated ring opening | [4][5] |

| 3-(Trichlorophenoxy)azetidine | Hydrolytic (Acidic, Basic) | 2,4,5-Trichlorophenol, 3-Hydroxyazetidine, Ring-opened derivatives | [3] |

| Diaryl Ethers | Photolytic (Visible Light) | Cleavage to corresponding phenols | [6] |

Table 1: Summary of Degradation Studies on Structurally Related Compounds

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on 3-(3-methylphenoxy)azetidine. These protocols are based on established methodologies for similar compounds.[3]

Prepare a stock solution of 3-(3-methylphenoxy)azetidine in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Collect aliquots at various time points.

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Collect aliquots at various time points.

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Add an aliquot of the stock solution to purified water.

-

Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Collect aliquots at various time points for analysis.

-

-

Add an aliquot of the stock solution to a solution of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature for a defined period, protected from light.

-

Collect aliquots at various time points for analysis.

-

Prepare a solution of 3-(3-methylphenoxy)azetidine in a suitable solvent (e.g., water or acetonitrile/water).

-

Expose the solution to a controlled light source that provides both UV and visible output (e.g., a xenon lamp).

-

Run a dark control in parallel, wrapped in aluminum foil.

-

Collect aliquots at various time points for analysis.

-

Place a known amount of solid 3-(3-methylphenoxy)azetidine in a controlled temperature and humidity chamber.

-

Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

The following diagram illustrates a general workflow for a forced degradation study.

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic methods is recommended for the analysis of 3-(3-methylphenoxy)azetidine and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier such as formic acid or ammonium acetate) is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[3] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.[3]

Conclusion

While direct stability data for 3-(3-methylphenoxy)azetidine is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related azetidine and phenoxy ether compounds. The primary points of lability are the strained azetidine ring, which is prone to ring-opening, and the ether linkage, which can undergo hydrolysis. The experimental protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to perform robust stability and forced degradation studies, ultimately leading to the development of stable formulations and a thorough understanding of the molecule's chemical behavior.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenol ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Profile of 3-(3-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 3-(3-methylphenoxy)azetidine is not extensively available in the public domain. The data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to provide a foundational understanding of the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

3-(3-Methylphenoxy)azetidine is a small organic molecule featuring a four-membered azetidine ring linked to a meta-methylphenoxy group via an ether bond. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and their role as bioisosteres for other functional groups. A thorough understanding of the spectroscopic properties of 3-(3-methylphenoxy)azetidine is crucial for its synthesis, characterization, and application in drug discovery and development.

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(3-methylphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for obtaining this data and presents a logical workflow for the structural elucidation of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 3-(3-methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (meta) |

| ~6.70 - 6.80 | m | 3H | Ar-H (ortho, para) |

| ~4.90 | m | 1H | O-CH (azetidine ring) |

| ~4.20 | t | 2H | CH₂ (azetidine ring) |

| ~3.90 | t | 2H | CH₂ (azetidine ring) |

| ~2.50 (broad s) | s | 1H | NH |

| ~2.30 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C (ipso, attached to O) |

| ~139.5 | Ar-C (ipso, attached to CH₃) |

| ~129.0 | Ar-CH (meta) |

| ~122.0 | Ar-CH (para) |

| ~116.0 | Ar-CH (ortho) |

| ~112.0 | Ar-CH (ortho) |

| ~70.0 | O-CH (azetidine ring) |

| ~50.0 | CH₂ (azetidine ring) |

| ~21.5 | Ar-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3-(3-Methylphenoxy)azetidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1580 | Strong | C=C Aromatic Ring Stretch |

| ~1240 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1040 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 3-(3-methylphenoxy)azetidine (C₁₀H₁₃NO), the predicted monoisotopic mass is 163.0997 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 3-(3-Methylphenoxy)azetidine

| Adduct | m/z |

| [M+H]⁺ | 164.1070 |

| [M+Na]⁺ | 186.0889 |

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for 3-(3-methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the reference signal.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the FID and calibrate the chemical shift scale using the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding and averaging 16 to 32 scans.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum plots absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental formula of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

-

The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel small molecule like 3-(3-methylphenoxy)azetidine using various spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of 3-(3-methylphenoxy)azetidine.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic data for 3-(3-methylphenoxy)azetidine. The tabulated predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis and characterization of this and related azetidine derivatives. The provided workflow diagram offers a clear and logical approach to the structural elucidation of such compounds. As with any predictive data, experimental verification is essential for definitive structural confirmation.

References

Potential Therapeutic Targets of 3-(3-Methylphenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for 3-(3-methylphenoxy)azetidine is not extensively available in peer-reviewed literature, this technical guide synthesizes the current understanding of structurally related azetidine-based compounds to elucidate its potential therapeutic targets. The azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant activity against a range of biological targets.[1] Based on the analysis of analogous compounds, the primary potential therapeutic target for 3-(3-methylphenoxy)azetidine is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] Secondary targets, such as the Takeda G-protein-coupled receptor 5 (TGR5), may also be relevant. This document provides a comprehensive overview of these potential targets, the associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols for target validation.

Primary Potential Therapeutic Target: STAT3

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cellular responses to cytokines and growth factors.[4] Among them, STAT3 is a key transcription factor involved in cell proliferation, differentiation, survival, and angiogenesis.[5] Persistent or aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for cancer therapy.[5][6] Novel azetidine-based compounds have been identified as potent and often irreversible inhibitors of STAT3 activation.[1][2]

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cell surface receptors.[7] This binding activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for latent STAT3 monomers in the cytoplasm.[5][7] Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[7] This phosphorylation event triggers the dissociation of STAT3 from the receptor, followed by the formation of stable STAT3:STAT3 homodimers through reciprocal pTyr-SH2 domain interactions.[4][5] These dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[5][6]

Azetidine-based inhibitors are thought to interfere with this pathway by directly binding to the STAT3 protein, which can prevent its phosphorylation, subsequent dimerization, and nuclear translocation, ultimately blocking its transcriptional activity.[2]

Caption: STAT3 signaling and inhibition by azetidine compounds.

Mechanism of Action of Azetidine-Based STAT3 Inhibitors

Several studies on azetidine-containing compounds have revealed a mechanism involving irreversible covalent binding to specific cysteine residues within the STAT3 protein.[8] For instance, different azetidine analogues have been shown to target Cys426 or Cys468 in the DNA-binding domain of STAT3.[8] This covalent modification is believed to disrupt the protein's conformation, thereby inhibiting its DNA-binding activity and downstream signaling.[8] This irreversible binding leads to potent and sustained inhibition of STAT3 function.

Quantitative Data: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro potency of several novel azetidine-based compounds against STAT3 and various cancer cell lines. This data provides a benchmark for the potential efficacy of 3-(3-methylphenoxy)azetidine.

| Compound | Target/Assay | Metric | Value (µM) | Cell Line(s) | Reference(s) |

| H172 (9f) | STAT3 Activity Inhibition | IC₅₀ | 0.38 - 0.98 | - | [2] |

| H182 | STAT3 Activity Inhibition | IC₅₀ | 0.38 - 0.98 | - | [2] |

| Azetidine 7g | STAT3 DNA-Binding (EMSA) | IC₅₀ | Not provided | - | [9] |

| Cell Viability | EC₅₀ | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] | |

| Azetidine 9k | STAT3 DNA-Binding (EMSA) | IC₅₀ | Not provided | - | [9] |

| Cell Viability | EC₅₀ | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] | |

| Azetidine 5a | STAT3 DNA-Binding (EMSA) | IC₅₀ | 0.52 | - | [4] |

Secondary Potential Therapeutic Target: TGR5

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[10] TGR5 is expressed in various tissues and its activation is linked to the regulation of glucose homeostasis, energy expenditure, and inflammatory responses.[10] This makes TGR5 a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity.[10] A hypothetical activity profile for a structurally similar compound, 3-(2-tert-butylphenoxy)azetidine, suggests potential agonistic activity at TGR5.

TGR5 Signaling Pathway

Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC).[10] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding Protein (CREB).[10] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) on DNA, initiating the transcription of target genes involved in metabolic regulation.[10]

Caption: TGR5 signaling pathway initiated by an agonist.

Quantitative Data: TGR5 Agonist Activity

Specific EC₅₀ values for 3-(3-methylphenoxy)azetidine are not available. The table below provides data for known TGR5 agonists for comparative purposes.

| Agonist | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |

| Lithocholic Acid | CHO | cAMP LeadHunter | 0.990 | [11] |

| Chenodeoxycholic acid | CHO | cAMP LeadHunter | 7.500 | [11] |

| Sodium Deoxycholate | CHO | cAMP LeadHunter | 1.400 | [11] |

| INT-777 | HEK293T | CRE-SEAP Reporter | 0.077 | [12] |

Experimental Protocols

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of a test compound on the phosphorylation of STAT3 in cultured cells.

Caption: Western Blot workflow for pSTAT3 detection.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with various concentrations of 3-(3-methylphenoxy)azetidine or vehicle control for a specified time (e.g., 2-24 hours).[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.[13]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14][15]

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).[13][15]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The same membrane can be stripped and re-probed for total STAT3 as a loading control.[13][15]

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

TGR5 Activation Assay (cAMP Reporter Assay)

This assay measures the ability of a compound to activate TGR5 by quantifying the downstream production of cAMP.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nagendra Verma, Research Profile | Scholar9 [scholar9.com]

- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 15. bio-protocol.org [bio-protocol.org]

In Silico Modeling of 3-(3-Methylphenoxy)azetidine Interactions: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-(3-Methylphenoxy)azetidine, a substituted azetidine with potential therapeutic applications. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties that can enhance pharmacological profiles.[1][2][3] This document outlines a systematic and in-depth approach to characterizing the potential biological interactions of 3-(3-Methylphenoxy)azetidine through a combination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Detailed protocols for these computational methodologies are provided to guide researchers in drug discovery and development. While specific experimental data for 3-(3-Methylphenoxy)azetidine is limited in publicly available literature, this guide leverages established computational techniques and data from structurally analogous compounds to present a robust framework for its evaluation.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are a valuable class of compounds in medicinal chemistry.[4] The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity that can be advantageous for achieving high-affinity and selective binding to biological targets.[3] Various derivatives of azetidine have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antidepressant agents.[5][6][7][8] The title compound, 3-(3-Methylphenoxy)azetidine, combines the azetidine scaffold with a 3-methylphenoxy moiety, suggesting its potential to interact with biological targets that recognize aryl ether linkages, such as monoamine transporters.

In silico modeling offers a powerful, time-efficient, and cost-effective strategy for elucidating the potential biological activity, pharmacokinetic properties, and toxicity profile of novel chemical entities prior to their chemical synthesis and in vitro/in vivo testing. This guide details a comprehensive in silico workflow for the characterization of 3-(3-Methylphenoxy)azetidine.

Potential Biological Targets and Rationale

Based on the biological activities of structurally related 3-arylmethoxyazetidines, the primary biological targets for 3-(3-Methylphenoxy)azetidine are hypothesized to be the monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] These transporters are critical for regulating neurotransmitter levels in the central nervous system, and their modulation is a key mechanism for the treatment of various neurological and psychiatric disorders. Therefore, this guide will focus on in silico modeling of the interactions between 3-(3-Methylphenoxy)azetidine and these two transporters.

In Silico Modeling Workflow

A structured, multi-step in silico modeling approach is proposed to thoroughly investigate the interactions of 3-(3-Methylphenoxy)azetidine with its potential biological targets. This workflow is designed to provide a holistic view of the compound's potential, from molecular-level binding interactions to its predicted behavior in a biological system.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the realm of chemical curiosities to become a privileged structure in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an attractive motif for the design of novel therapeutics. This guide offers a comprehensive technical overview of the azetidine scaffold in medicinal chemistry, encompassing its synthesis, applications, and the biological pathways it modulates.

The Strategic Advantage of the Azetidine Moiety

The compact and rigid nature of the azetidine ring offers several key advantages in drug design. Its structure provides a well-defined vector for substituent placement, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Furthermore, the azetidine ring is often more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocyclic linkers like piperidine and piperazine, which can result in improved pharmacokinetic profiles.[1]

Synthesis of Azetidine Derivatives

The construction of the strained four-membered azetidine ring has historically posed a significant synthetic challenge. However, recent advancements have furnished medicinal chemists with a diverse array of methodologies.

Key Synthetic Strategies:

-

Intramolecular Cyclization: This classical approach involves the cyclization of γ-amino halides or related substrates. Recent improvements have enhanced the efficiency and substrate scope of these reactions.

-

[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct route to substituted azetidines.[2]

-

Ring Expansion and Contraction: Methodologies involving the expansion of aziridines or the contraction of larger rings offer alternative pathways to the azetidine core.

-

Functionalization of Pre-existing Azetidine Rings: Direct C-H functionalization and other derivatization techniques allow for the late-stage modification of the azetidine scaffold, enabling rapid exploration of structure-activity relationships (SAR).

The Azetidine Scaffold in Action: A Quantitative Look at Bioactive Molecules

The versatility of the azetidine scaffold is evident in the broad spectrum of biological targets it has been successfully used to address. The following tables summarize quantitative data for several key classes of azetidine-containing compounds.

Table 1: Azetidine-Containing Marketed Drugs - Pharmacokinetic Properties

| Drug Name | Therapeutic Area | Target(s) | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | Oral Bioavailability (%) | Primary Metabolism |

| Azelnidipine | Hypertension | L-type & T-type Calcium Channels | 1.66–23.06 | 2.6–4.0 | 16.0–28.0 | ~62% (absorption) | CYP3A4[3][4] |

| Cobimetinib | Melanoma | MEK1, MEK2 | Dose-dependent | 1-3 | ~49 | 46% | CYP3A-mediated oxidation[5][6] |

| Tofacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | JAK1, JAK3 | Dose-dependent | ~1 | ~3.2 | 74% | CYP3A4, CYP2C19[7][8] |

Table 2: Azetidine-Based STAT3 Inhibitors - In Vitro Potency and Selectivity

| Compound ID | Target | IC50 (µM) | Assay Type | Reference |

| 5a | STAT3:STAT3 | 0.55 | EMSA | [9] |

| 5o | STAT3:STAT3 | 0.38 | EMSA | [9] |

| 8i | STAT3:STAT3 | 0.34 | EMSA | [9] |

| 7g | STAT3 | KD = 880 nM | ITC | [9] |

| 9k | STAT3 | KD = 960 nM | ITC | [9] |

| Selectivity | STAT1 or STAT5 | > 18 µM | EMSA | [9] |

Table 3: Azetidine-Based GABA Uptake Inhibitors - In Vitro Potency

| Compound Class | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 | [10] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 | [10] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [10] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [10] |

Modulating Key Signaling Pathways

Azetidine-containing molecules have demonstrated significant efficacy in modulating critical signaling pathways implicated in various diseases.

The JAK-STAT Signaling Pathway and Tofacitinib

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses. Dysregulation of this pathway is a hallmark of autoimmune diseases like rheumatoid arthritis. Tofacitinib, an azetidine-containing drug, is a potent inhibitor of JAK1 and JAK3.

The RAS/RAF/MEK/ERK Signaling Pathway and Cobimetinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in melanoma. Cobimetinib is a selective inhibitor of MEK1 and MEK2.

The GABAergic Synapse and GABA Transporter (GAT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its signal. Inhibitors of GATs can prolong the inhibitory effect of GABA and have therapeutic potential in neurological disorders like epilepsy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of azetidine-based compounds.

Protocol 1: General Synthesis of a 3-Substituted Azetidine Derivative

This protocol describes a representative synthesis of a 3-substituted azetidine via nucleophilic substitution.

Materials:

-

N-Boc-3-iodoazetidine

-

Nucleophile (e.g., a substituted phenol)

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-iodoazetidine (1.0 eq) and the nucleophile (1.2 eq) in DMF, add cesium carbonate (2.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MEK1 Kinase Assay

This protocol details a method to assess the inhibitory activity of a compound against the MEK1 kinase.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP

-

Test compound (e.g., Cobimetinib)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay kit

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, MEK1 enzyme, and inactive ERK2 substrate to the assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: STAT3 Phosphorylation Western Blot Assay

This protocol is for determining the effect of an inhibitor on the phosphorylation of STAT3 in a cellular context.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (azetidine-based STAT3 inhibitor)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Quantify the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

The azetidine scaffold has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a new generation of therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and innovative medicines for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. tandfonline.com [tandfonline.com]

- 5. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Tofacitinib in Patients With Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ring Strain Effects in 3-(3-Methylphenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, offering unique vectors for molecular design. However, their inherent ring strain dictates their synthesis, reactivity, and stability. This technical guide provides an in-depth analysis of the anticipated ring strain effects in 3-(3-Methylphenoxy)azetidine. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from the well-established chemistry of azetidines to provide a comprehensive theoretical and predictive overview. We will delve into the expected conformational properties, spectroscopic signatures, synthetic considerations, and the influence of ring strain on the molecule's reactivity and potential metabolic pathways.

Introduction to Azetidine Ring Strain

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of the ring substituents. This inherent strain is a double-edged sword; it imparts a unique three-dimensional character beneficial for molecular recognition, but it also renders the ring susceptible to cleavage reactions.[1][2] The reactivity of azetidines is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] The presence of the nitrogen atom and its substituents plays a crucial role in modulating the ring's stability and reactivity.[3][4]

Predicted Conformational Analysis and Structural Data

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the torsional strain. For 3-(3-Methylphenoxy)azetidine, the phenoxy substituent at the C3 position will have a significant impact on the ring's preferred conformation. It is expected that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

While specific crystallographic data for 3-(3-Methylphenoxy)azetidine is not available, we can predict key structural parameters based on computational studies and experimental data for analogous 3-substituted azetidines.

Table 1: Predicted Structural Data for 3-(3-Methylphenoxy)azetidine

| Parameter | Predicted Value | Rationale |

| C-N-C Bond Angle | ~90° | Typical for azetidine rings due to ring strain. |

| C-C-C Bond Angle | ~88° | Typical for azetidine rings due to ring strain. |

| C-N Bond Length | ~1.47 Å | Standard for C-N single bonds in strained rings. |

| C-C Bond Length | ~1.55 Å | Slightly elongated due to ring strain. |

| Ring Puckering Angle | 20-30° | Expected to relieve torsional strain. |

| Strain Energy | ~25 kcal/mol | Based on values for similarly substituted azetidines.[1] |

Synthesis of 3-(3-Methylphenoxy)azetidine

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably functionalized propane derivative. Below is a plausible synthetic workflow for 3-(3-Methylphenoxy)azetidine.

Experimental Protocol: Proposed Synthesis